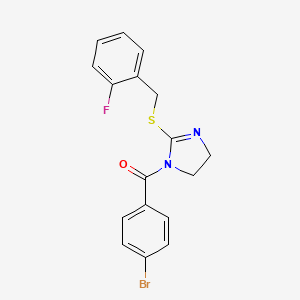

(4-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound (4-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 4,5-dihydroimidazole core substituted with a 4-bromophenyl methanone group and a 2-fluorobenzylthio side chain.

Properties

IUPAC Name |

(4-bromophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN2OS/c18-14-7-5-12(6-8-14)16(22)21-10-9-20-17(21)23-11-13-3-1-2-4-15(13)19/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZDQHYSHWUGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst.

Attachment of the Fluorobenzylthio Group: The fluorobenzylthio group can be attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a thiol group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromophenyl and fluorobenzylthio groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as thiols, amines, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound can be used to study the effects of bromophenyl and fluorobenzylthio groups on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine

Its structure can be modified to enhance its activity and selectivity towards specific biological targets .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl and fluorobenzylthio groups may interact with enzymes or receptors, leading to changes in their activity. The imidazole ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues with Imidazolyl Methanone Cores

Compounds 2a–2g from share a methanone-linked 4,5-dihydroimidazole core but differ in substituents. For example:

- Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2c) replaces the bromophenyl and fluorobenzyl groups with tris(4-methoxyphenyl) and piperidinyl moieties.

- tert-Butyl 4-(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazine-1-carboxylate (2g) introduces a piperazine-carboxylate group.

Key Differences :

Thioether-Functionalized Analogs

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) () shares a bromophenyl group and thioether linkage but replaces the imidazole core with a triazinoindole system.

Key Differences :

Halogenated Benzyl/Thio Derivatives

The compound 2-(4-Bromo-phényl)-2-oxo-éthylsulfanyl-3-(4-fluoro-benzyl)-5-(4-méthoxy-benzylidène)-3,5-dihydro-imidazol-4-one (4h) () features a bromophenyl, fluorobenzyl, and methoxybenzylidene-substituted imidazolone core.

Key Differences :

Heterocyclic Systems with Bromophenyl Groups

2-(1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole (5a–e) () incorporates a bromophenyl-thiazole-pyrazole-benzooxazole scaffold.

Key Differences :

- The benzooxazole-thiazole system in 5a–e diverges significantly from the dihydroimidazole core of the target compound, underscoring the role of heterocycle choice in modulating bioactivity .

Data Tables

Research Implications

- Synthetic Challenges : The target compound’s fluorobenzylthio group may require specialized coupling agents or catalysts (e.g., Pd(OAc)₂/PPh₃ as in ) for efficient synthesis .

- Biological Potential: Structural analogs like 2a–2g and 26 demonstrate the pharmacological relevance of imidazole and thioether motifs, suggesting the target compound could be explored as a p53-MDM2 interaction inhibitor or kinase modulator .

- Crystallographic Analysis : Tools like SHELXL () and WinGX () are critical for resolving the stereochemistry of such complex heterocycles .

Biological Activity

The compound (4-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 375.27 g/mol. The structure features a bromophenyl group, a fluorobenzylthio moiety, and a dihydroimidazolyl unit, which are crucial for its biological interactions.

The biological effects of this compound are primarily mediated through interactions with various molecular targets, including enzymes and receptors. The imidazole ring is known for its role in numerous biochemical pathways, such as enzyme inhibition and receptor modulation. The presence of halogen atoms (bromine and fluorine) enhances lipophilicity, potentially influencing binding affinity to biological targets.

Antibacterial Activity

Research has indicated that imidazole derivatives exhibit significant antibacterial properties. A comparative study on similar compounds demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |

|---|---|---|

| Imidazole derivative A | 20 | 40 |

| Imidazole derivative B | 30 | 50 |

| (4-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | <40 | <70 |

These results suggest promising antibacterial activity, warranting further investigation into its therapeutic potential.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. The imidazole ring is known to interact with various cellular pathways involved in cancer progression. For example, compounds with similar structures have shown inhibitory effects on tumor cell proliferation.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including the target compound. Results indicated that modifications to the imidazole core significantly influenced antimicrobial potency against resistant strains of bacteria.

- Evaluation in Cancer Models : Another research effort investigated the effects of imidazole derivatives on cancer cell lines. The findings suggested that compounds similar to (4-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone could induce apoptosis in cancer cells through caspase activation pathways.

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and bioavailability of this compound. Results showed favorable absorption characteristics and a significant reduction in tumor size when administered in therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.